N-[(4-chlorophenyl)methyl]-2-nitroaniline
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Overview
Description
N-[(4-chlorophenyl)methyl]-2-nitroaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a nitro group and a chlorophenylmethyl group attached to an aniline moiety
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that nitroaniline derivatives can undergo homolysis, a process that increases the concentration of free radicals and triggers secondary reactions . This process might be involved in the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
Similar compounds have been found to inhibit mitochondrial respiration , leading to a reduction of energy-rich ATP that supports a range of essential processes in the cell .
Result of Action
Similar compounds have shown diverse biological activities, suggesting that they could have a broad range of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-2-nitroaniline typically involves the nitration of aniline derivatives followed by the introduction of the chlorophenylmethyl group. One common method involves the nitration of 2-nitroaniline, followed by a nucleophilic substitution reaction with 4-chlorobenzyl chloride under basic conditions. The reaction is usually carried out in a solvent such as toluene or dichloromethane, with a base like potassium carbonate or sodium hydroxide to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-2-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Oxidation: The compound can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Chlorine or bromine for halogenation, nitric acid for nitration, sulfuric acid for sulfonation.
Major Products
Reduction: N-[(4-chlorophenyl)methyl]-2-aminoaniline.
Oxidation: N-[(4-chlorophenyl)methyl]-2-nitrosoaniline or further oxidized products.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-2-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-chlorophenyl)methyl]cyclopentanamine
- N-[(4-chlorophenyl)methyl]-2,2,2-trifluoroacetamide
Uniqueness
N-[(4-chlorophenyl)methyl]-2-nitroaniline is unique due to the presence of both a nitro group and a chlorophenylmethyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c14-11-7-5-10(6-8-11)9-15-12-3-1-2-4-13(12)16(17)18/h1-8,15H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZVWACUPHPHBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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